molecular formula C13H16N2O6 B2532406 alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid CAS No. 54895-27-1

alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid

Cat. No.: B2532406
CAS No.: 54895-27-1
M. Wt: 296.279
InChI Key: WBRGHOVFXZNGFI-UHFFFAOYSA-N
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Description

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid is a chemical compound with the molecular formula C13H16N2O6. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a nitro group and a t-butoxycarbonylamino group attached to a phenylacetic acid backbone.

Preparation Methods

The synthesis of alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of phenylacetic acid, followed by the introduction of the t-butoxycarbonylamino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of automated systems and continuous flow processes can enhance the efficiency and scalability of the production.

Chemical Reactions Analysis

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions. Its derivatives can act as inhibitors or activators of specific biological pathways.

    Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the t-butoxycarbonylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Alpha-t-Butoxycarbonylamino-m-nitrophenylacetic acid can be compared with other similar compounds, such as:

    Alpha-t-Butoxycarbonylamino-p-nitrophenylacetic acid: This compound has a similar structure but with the nitro group in the para position. It may exhibit different reactivity and biological activity.

    Alpha-t-Butoxycarbonylamino-o-nitrophenylacetic acid: The ortho isomer may have distinct steric and electronic properties, affecting its chemical behavior and applications.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-13(2,3)21-12(18)14-10(11(16)17)8-5-4-6-9(7-8)15(19)20/h4-7,10H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRGHOVFXZNGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of m-nitrophenylglycine (58.0 g, 0.296 mol), MgO (23.92 g, 0.6 mol) and t-butoxylcarbonyl azide (85.2 g, 0.6 mol) in 50% aqueous dioxane (700 ml) was heated at 45° for 17 hours. The reaction was cooled, water (750 ml) was added and the mixture was filtered. The filtrate was washed with ether (1000 ml), acidified to pH 3 with 40% H3PO4, and extracted with ethyl acetate. The dried extracts were evaporated to give α-t-butoxycarbonylamino-m-nitrophenylacetic acid (70.3 g).
Quantity
58 g
Type
reactant
Reaction Step One
[Compound]
Name
MgO
Quantity
23.92 g
Type
reactant
Reaction Step One
Quantity
85.2 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two

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